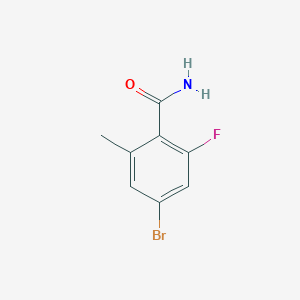

4-Bromo-2-fluoro-6-methylbenzamide

Descripción

Overview of Benzamide (B126) Scaffolds in Modern Organic and Medicinal Chemistry

The benzamide scaffold, characterized by a benzene (B151609) ring attached to a carboxamide functional group, is a fundamental structural motif in organic and medicinal chemistry. google.com This framework is present in a wide array of pharmaceuticals, demonstrating its importance in drug discovery. google.comlookchem.com Benzamide derivatives are known to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. google.com Beyond their medicinal applications, benzamides serve as crucial intermediates in organic synthesis, facilitating the construction of more complex molecules through various chemical transformations. arctomsci.com The amide group within the benzamide structure can participate in hydrogen bonding, a key interaction in biological systems and material science. google.com

Strategic Impact of Halogen and Alkyl Substituents on Aromatic Systems

Halogens are electronegative and exert an electron-withdrawing inductive effect, which can alter the acidity of nearby protons and influence the reactivity of the aromatic ring towards electrophilic substitution. The presence of fluorine, the most electronegative element, can enhance metabolic stability and binding affinity in medicinal compounds. Bromine, a larger halogen, can also serve as a key reactive handle for cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Alkyl groups, conversely, are typically electron-donating through an inductive effect and hyperconjugation. This can increase the electron density of the aromatic ring, affecting its reactivity. Furthermore, the steric bulk of both halogen and alkyl substituents can direct the regioselectivity of subsequent reactions, providing a powerful tool for synthetic chemists to control the formation of specific isomers.

Positioning 4-Bromo-2-fluoro-6-methylbenzamide within Contemporary Synthetic and Applied Chemical Research

This compound (CAS number 1242156-51-9) is a polysubstituted benzamide that has emerged as a valuable intermediate in the synthesis of complex therapeutic agents. Its structure incorporates the key features discussed above: a benzamide core, a bromine atom, a fluorine atom, and a methyl group. This unique combination of substituents makes it a strategically important building block in multi-step synthetic pathways.

The primary significance of this compound in contemporary research lies in its role as a precursor for the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. google.comgoogle.com BTK is a crucial signaling protein in B-cells and is a validated target for the treatment of various B-cell malignancies and autoimmune diseases.

Detailed research findings from patent literature reveal that this compound is utilized in Suzuki coupling reactions. For instance, it is reacted with cyclopropylboronic acid in the presence of a palladium catalyst to yield 4-cyclopropyl-2-fluoro-6-methylbenzamide. google.comgoogle.com This transformation is a key step in the construction of novel triazine derivatives that are investigated for their BTK inhibitory activity. google.com The bromine atom at the 4-position serves as the essential reactive site for this palladium-catalyzed cross-coupling, while the fluorine and methyl groups at the 2- and 6-positions, respectively, modulate the electronic properties and steric environment of the molecule, likely influencing its reactivity and the properties of the final products.

The use of this compound in the synthesis of potential therapeutics underscores its importance as a specialized building block in drug discovery and development. google.com

Chemical Compound Data

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1242156-51-9 |

| Molecular Formula | C8H7BrFNO |

| Molecular Weight | 232.05 g/mol |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-fluoro-6-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOBPZLSYVGZPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Fluoro 6 Methylbenzamide

Established Synthetic Pathways for Substituted Benzamides

The formation of the amide bond in substituted benzamides like 4-Bromo-2-fluoro-6-methylbenzamide is a cornerstone of organic synthesis. Established methods typically involve the activation of a carboxylic acid precursor or the transformation of other functional groups.

The most direct route to this compound is through the amidation of its corresponding carboxylic acid, 4-Bromo-2-fluoro-6-methylbenzoic acid. chemicalbook.comnih.govechemi.com This transformation requires the activation of the carboxylic acid to facilitate the reaction with an amine source, typically ammonia (B1221849) for a primary amide.

Common activating agents and coupling reagents used for this purpose are well-documented in the synthesis of various benzamides. For instance, (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) is used in conjunction with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to facilitate the coupling of a carboxylic acid with an amine. chemicalbook.com Another widely used method involves the use of 1,1'-Carbonyldiimidazole (CDI), which activates the carboxylic acid by forming an acylimidazole intermediate that subsequently reacts with an amine. researchgate.net

The following table summarizes common coupling agents used in amidation reactions.

| Coupling Agent | Abbreviation | Typical Reaction Conditions |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | DIPEA, Dichloromethane, Room Temperature chemicalbook.com |

| 1,1'-Carbonyldiimidazole | CDI | Tetrahydrofuran, 60°C researchgate.net |

| Boric Acid | B(OH)₃ | Toluene, Reflux sciepub.com |

Beyond direct amidation, substituted benzamides can be synthesized through various coupling reactions and the interconversion of functional groups. While not specifically detailed for this compound, general methodologies for analogous structures are applicable. For example, N-substituted benzamides can be formed from the decomposition of N-aryl-N'-benzoylthioureas using an iodine-alumina catalyst under microwave irradiation. researchgate.net

Functional group transformations on a similar aromatic core, such as the conversion of an amino group to an iodo group via a Sandmeyer-type reaction, followed by cyanation, have been documented. google.com These types of reactions are crucial for introducing the necessary substituents onto the benzene (B151609) ring before the final amide formation.

Development of Novel Synthetic Approaches

The quest for more efficient, selective, and environmentally benign synthetic methods has driven the development of novel approaches for constructing substituted benzamides.

The precise placement of halogen and alkyl groups on the benzamide (B126) scaffold is critical for its function. Modern synthetic chemistry has seen significant advances in regioselective C-H bond activation and functionalization. For instance, palladium-catalyzed ortho-C-H bromination and iodination of aliphatic amides have been developed. rsc.org Transition metals like rhodium and iridium are also employed to direct halogenation to specific positions on the aromatic ring, often using the amide group itself as a directing entity. rsc.orgacs.org

A notable strategy involves the use of boron intermediates in a process called oxidative halodeboronation. nih.govrsc.org This method allows for the highly regioselective introduction of a halogen at the ortho position of N-aryl amides by first directing a borylation reaction to that site. nih.govrsc.org Furthermore, the development of powerful new halogenating reagents, such as N-X anomeric amides, has expanded the scope and applicability of electrophilic aromatic halogenation for complex molecules. thieme-connect.com

The table below outlines various catalytic systems for regioselective halogenation.

| Catalyst System | Type of Halogenation | Key Features |

| Palladium(II) with Brønsted acid | C-H Halogenation (Br, Cl, I) | Effective for primary benzamides. rsc.org |

| Rhodium(III) | Carbamate-directed ortho C-H Bromination | Promoter choice modulates site-selectivity. rsc.org |

| Iridium(I) | ortho-C–H Iodination | Works for weakly coordinating Weinreb amides and benzamides. acs.org |

| N/A (Oxidative Halodeboronation) | ortho-Halogenation of N-aryl amides | Merges carbonyl-directed borylation with halodeboronation. nih.govrsc.org |

The introduction of chirality into benzamide structures can lead to compounds with unique properties. For substituted benzamides, chirality can arise from atropisomerism, where rotation around the aryl-carbonyl bond is restricted. nih.gov The synthesis of such chiral analogues requires stereoselective methods.

Peptide-catalyzed electrophilic bromination has been shown to achieve the enantioselective synthesis of atropisomeric tertiary benzamides. nih.gov This approach utilizes a simple tetrapeptide catalyst to control the stereochemical outcome of the bromination reaction. nih.gov While this specific example involves tertiary amides, the principle of using chiral catalysts to induce asymmetry is a key strategy in modern organic synthesis. Other stereoselective methods, such as those used for creating chiral sulfur compounds or specific Z-enamide isomers, demonstrate the broader toolkit available for synthesizing chiral molecules. rsc.orgacs.orgucl.ac.uk

The principles of green chemistry aim to make chemical processes more sustainable by reducing waste, using less hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of benzamides.

Several green methodologies have been reported, such as the direct condensation of benzoic acids and amines using a reusable solid acid catalyst (diatomite earth@IL/ZrCl4) under ultrasonic irradiation, which offers short reaction times and a simple workup. researchgate.net Another approach involves the use of enol esters for N-benzoylation in solvent-free and activation-free conditions, providing a clean and eco-friendly pathway to benzamides. tandfonline.comtandfonline.com The use of boric acid as a mild and recoverable catalyst for amidation also represents a greener alternative to traditional methods that often rely on stoichiometric activating agents. sciepub.com These methods align with the growing demand for sustainable chemical manufacturing. chemmethod.com

The primary and most direct route for the synthesis of this compound involves the amidation of its corresponding carboxylic acid precursor, 4-Bromo-2-fluoro-6-methylbenzoic acid. This transformation can be achieved through several established methods, primarily involving the activation of the carboxylic acid group to facilitate nucleophilic attack by ammonia.

A common approach is the conversion of the carboxylic acid to an acyl chloride, which is a more reactive derivative. This is typically accomplished by treating 4-Bromo-2-fluoro-6-methylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-bromo-2-fluoro-6-methylbenzoyl chloride is then reacted with ammonia (NH₃) to yield the desired amide. The use of a suitable base is often necessary in the second step to neutralize the hydrochloric acid (HCl) byproduct.

Alternatively, peptide coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid without the need to isolate the acyl chloride intermediate. Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can activate the carboxylic acid in situ, allowing for a one-pot reaction with ammonia. For a similar compound, 4-Bromo-2-fluoro-N-methylbenzamide, a method has been described using (benzotriazo-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate with N-ethyl-N,N-diisopropylamine in dichloromethane. chemicalbook.com This suggests a similar approach would be effective for the synthesis of the primary amide.

The starting material, 4-Bromo-2-fluoro-6-methylbenzoic acid, is itself synthesized from precursors such as 2-fluoro-6-methylaniline (B1315733) through a series of reactions including diazotization, bromination, and oxidation.

Table 1: Synthetic Routes to this compound

| Starting Material | Reagents | Product | Reference |

| 4-Bromo-2-fluoro-6-methylbenzoic acid | 1. Thionyl chloride (SOCl₂) 2. Ammonia (NH₃) | This compound | General Method |

| 4-Bromo-2-fluoro-6-methylbenzoic acid | Coupling agent (e.g., BOP, EDC/HOBt), Ammonia (NH₃) | This compound | Inferred from related syntheses |

Reaction Mechanism Elucidation for Key Synthetic Steps

The key synthetic step in the formation of this compound is the amidation of 4-Bromo-2-fluoro-6-methylbenzoic acid. The elucidation of this mechanism depends on the specific reagents used.

Mechanism via Acyl Chloride Formation:

When thionyl chloride is used, the reaction proceeds through the formation of a highly electrophilic acyl chloride intermediate.

Activation of the Carboxylic Acid: The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent collapse of the intermediate to form a chlorosulfite ester, which then rearranges to produce the acyl chloride, sulfur dioxide (a gas), and hydrochloric acid.

Nucleophilic Acyl Substitution: The highly electrophilic carbonyl carbon of the 4-bromo-2-fluoro-6-methylbenzoyl chloride is then attacked by the nucleophilic ammonia molecule. This forms a tetrahedral intermediate.

Proton Transfer and Elimination: A proton is transferred from the nitrogen atom to a base (such as another molecule of ammonia or an added non-nucleophilic base), followed by the elimination of the chloride ion to regenerate the carbonyl group and form the final amide product, this compound.

The presence of both a fluorine atom and a methyl group at the ortho positions to the carboxyl group introduces significant steric hindrance. This can slow down the rate of nucleophilic attack by ammonia. The electron-withdrawing nature of the fluorine atom can also influence the electrophilicity of the carbonyl carbon.

Mechanism with Peptide Coupling Reagents:

When a coupling reagent like EDC is used, the mechanism avoids the formation of a discrete acyl chloride.

Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide (B86325) (EDC) to form a highly reactive O-acylisourea intermediate.

Nucleophilic Attack: Ammonia then directly attacks the carbonyl carbon of this activated intermediate. This step can be facilitated by the presence of HOBt, which can react with the O-acylisourea to form an activated ester, which is less prone to side reactions and racemization (if applicable) and readily reacts with the amine.

Product Formation: The tetrahedral intermediate collapses, eliminating the urea (B33335) byproduct (derived from EDC) and yielding the desired amide.

The steric hindrance from the ortho-substituents remains a factor in this mechanism, potentially requiring longer reaction times or elevated temperatures to achieve good conversion.

Scale-Up Considerations for Industrial and Large-Scale Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Reagent Selection and Cost:

For large-scale synthesis, the cost of reagents is a critical factor. While peptide coupling reagents like BOP are highly effective, they are also expensive and generate significant waste, making them less suitable for industrial production. The use of thionyl chloride or oxalyl chloride is generally more cost-effective. However, these reagents are corrosive and require specialized handling and equipment.

Reaction Conditions and Safety:

The amidation reaction, particularly when using thionyl chloride, is often exothermic and produces corrosive byproducts like HCl and gaseous SO₂. Effective temperature control through appropriate reactor design and cooling systems is crucial to prevent runaway reactions. The handling of large quantities of ammonia, which is a toxic and corrosive gas, also requires stringent safety protocols and specialized equipment.

Work-up and Purification:

On a large scale, the purification of the final product can be challenging. The removal of byproducts, such as the urea derivative from coupling reactions or residual starting materials, may require multiple extraction and crystallization steps. The choice of solvents for these processes must consider not only their efficacy but also their environmental impact, flammability, and cost. The development of a robust crystallization procedure is key to obtaining the product with high purity and good yield.

Waste Management:

Industrial-scale synthesis generates significant amounts of waste. The acidic and basic aqueous streams from work-up procedures, as well as solvent waste, must be treated and disposed of in an environmentally responsible manner. Processes that minimize waste generation, for example, by using catalytic methods or recycling solvents, are highly desirable.

Process Optimization and Control:

To ensure consistent product quality and yield, the process must be carefully optimized and controlled. This includes monitoring reaction progress using analytical techniques (e.g., HPLC, GC), controlling the addition rates of reagents, and defining critical process parameters. The development of a scalable and robust process is essential for successful industrial production. A patent for the preparation of a related precursor, 2-bromo-4-fluoro-6-methylphenol, highlights the importance of developing environmentally friendly processes that minimize waste, a key consideration for industrial applications. google.com

Advanced Characterization Techniques for 4 Bromo 2 Fluoro 6 Methylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 4-Bromo-2-fluoro-6-methylbenzamide, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F NMR) for Comprehensive Structural Assignment

A thorough structural assignment of this compound is achieved by analyzing the spectra from multiple nuclei, primarily proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would feature two signals for the two non-equivalent aromatic protons. Due to coupling with the adjacent fluorine atom and with each other, these would likely appear as complex multiplets. The methyl group (CH₃) protons would yield a singlet, and the primary amide (-CONH₂) protons would typically appear as two broad singlets, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms. The spectrum would display eight distinct signals: one for the methyl carbon, one for the carbonyl carbon of the amide, and six for the aromatic carbons. The chemical shifts are influenced by the attached atoms; for instance, the carbon bonded to fluorine (C-F) and the carbon bonded to bromine (C-Br) would have characteristic shifts. The carbonyl carbon signal would appear significantly downfield.

¹⁹F NMR: The fluorine-19 NMR spectrum is simpler, expected to show a single signal for the fluorine atom. The coupling of this fluorine nucleus with adjacent protons (typically a three-bond coupling, ³JHF) would split this signal into a multiplet, providing further confirmation of the substitution pattern on the aromatic ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Assignment | Expected Multiplicity | Expected Coupling Constants (J) in Hz |

|---|---|---|---|---|

| ¹H | ~7.3-7.6 | Aromatic CH | Multiplet | J(H-H), J(H-F) |

| ¹H | ~2.3-2.5 | Methyl CH₃ | Singlet | - |

| ¹H | ~6.0-8.0 | Amide NH₂ | Two Broad Singlets | - |

| ¹³C | ~165-170 | Carbonyl C=O | Singlet (or Dublet due to J(C-F)) | ²J(C-F) |

| ¹³C | ~158-162 (d) | Aromatic C-F | Doublet | ¹J(C-F) ~240-250 |

| ¹³C | ~115-140 | Aromatic C-H, C-Br, C-CH₃, C-CONH₂ | Multiple Signals | J(C-F) |

| ¹³C | ~20-25 | Methyl CH₃ | Singlet (or Quartet due to J(C-F)) | J(C-F) |

| ¹⁹F | ~(-110 to -120) | Aromatic C-F | Multiplet | J(F-H) |

Advanced 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Elucidating Molecular Architecture

Two-dimensional NMR experiments are critical for assembling the molecular puzzle by revealing correlations between different nuclei. youtube.comsdsu.eduprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show a cross-peak between the two aromatic protons, confirming their adjacency on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal.

From the methyl protons to the adjacent aromatic carbons (C1, C2, C6).

From the aromatic protons to neighboring carbons.

From the amide protons to the carbonyl carbon and adjacent aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. youtube.com This can reveal through-space correlations, for instance, between the methyl protons and the proton on the adjacent aromatic carbon (C5-H), helping to confirm the substituent arrangement.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

HRMS is a fundamental technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement.

Electrospray Ionization (ESI-MS) and Other Ionization Techniques

Electrospray ionization (ESI) is a soft ionization technique well-suited for a moderately polar molecule like this compound, as it typically produces intact molecular ions with minimal fragmentation. The high-resolution mass spectrum would allow for the determination of the compound's elemental formula (C₈H₇BrFNO). uni.lu Predicted accurate mass-to-charge ratios (m/z) for various adducts that could be observed in ESI-MS are listed below. uni.lu

Table 2: Predicted HRMS Data for this compound Adducts. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 231.97678 |

| [M+Na]⁺ | 253.95872 |

| [M-H]⁻ | 229.96222 |

| [M+NH₄]⁺ | 249.00332 |

| [M+K]⁺ | 269.93266 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (e.g., [M+H]⁺) and inducing fragmentation to produce smaller ions. Analyzing these fragment ions provides robust confirmation of the molecular structure. psu.edunih.gov For the [M+H]⁺ ion of this compound, plausible fragmentation pathways would include:

Loss of Ammonia (B1221849) (NH₃): Cleavage of the amide group could lead to the loss of a neutral ammonia molecule, resulting in a prominent fragment ion.

Loss of Carbon Monoxide (CO): Following the loss of ammonia, the resulting acylium ion could lose carbon monoxide.

Loss of Bromine Radical (Br•): Cleavage of the carbon-bromine bond would result in a fragment corresponding to the loss of a bromine atom.

These characteristic fragmentation patterns serve as a fingerprint, confirming the presence and connectivity of the benzamide (B126), bromine, and fluorine functionalities.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.netresearchgate.net

The spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.

N-H Stretching: The primary amide group (-NH₂) would show two distinct stretching vibrations, typically in the range of 3100-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A strong absorption band for the carbonyl group stretch is expected between 1650 and 1690 cm⁻¹, which is characteristic of amides.

N-H Bending (Amide II band): The bending vibration of the N-H bond is typically observed around 1590-1650 cm⁻¹.

Aromatic C=C Stretching: These vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-F and C-Br Stretching: The carbon-fluorine bond stretch gives a strong absorption in the 1000-1300 cm⁻¹ range, while the carbon-bromine stretch appears at lower wavenumbers, typically between 500-600 cm⁻¹.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amide | 3100-3500 |

| C-H Stretch | Aromatic | 3000-3100 |

| C-H Stretch | Methyl | 2850-3000 |

| C=O Stretch (Amide I) | Amide Carbonyl | 1650-1690 |

| N-H Bend (Amide II) | Primary Amide | 1590-1650 |

| C=C Stretch | Aromatic Ring | 1450-1600 |

| C-F Stretch | Aryl-Fluoride | 1000-1300 |

| C-Br Stretch | Aryl-Bromide | 500-600 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum provides a unique molecular fingerprint. For this compound, specific vibrational frequencies can be assigned to its constituent functional groups.

The primary amide group gives rise to characteristic N-H stretching vibrations, typically observed in the range of 3100-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide is a strong, prominent band usually found between 1630 and 1695 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations are expected at lower frequencies, typically in the 1000-1400 cm⁻¹ and 500-650 cm⁻¹ regions, respectively. The methyl group attached to the benzene ring will show characteristic C-H stretching and bending vibrations.

Table 1: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Amide | 3400-3200 (asymmetric & symmetric) |

| C-H Stretch | Aromatic | 3100-3000 |

| C-H Stretch | Methyl | 2975-2850 |

| C=O Stretch | Amide (Amide I) | 1680-1650 |

| N-H Bend | Amide (Amide II) | 1650-1620 |

| C=C Stretch | Aromatic | 1600-1450 |

| C-N Stretch | Amide | 1420-1380 |

| C-F Stretch | Fluoroaromatic | 1270-1200 |

| C-Br Stretch | Bromoaromatic | 650-550 |

Note: The data in this table is predictive and based on characteristic vibrational frequencies for the respective functional groups. Actual experimental values may vary.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy serves as a complementary technique to FT-IR, providing information about the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. For this compound, Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

The aromatic ring vibrations, especially the ring breathing modes, often produce strong and sharp signals in the Raman spectrum. The C-Br and C-F bonds also exhibit characteristic Raman shifts. The symmetric stretching of the C-C bonds within the benzene ring and the vibrations of the methyl group can be clearly identified, contributing to a comprehensive vibrational profile of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.

Advanced Chromatographic Purity Assessment and Isolation Methods

Chromatographic techniques are essential for assessing the purity of this compound and for isolating the compound from reaction mixtures or impurities.

Chiral Chromatography for Enantiomeric Separation and Purity

While this compound itself is not chiral, derivatives of benzamides are often chiral and require enantiomeric separation. nih.govnih.gov Chiral chromatography is the method of choice for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For benzamide derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov The separation can be optimized by adjusting the mobile phase composition, typically a mixture of a polar organic solvent and an alkane, and by controlling the column temperature. nih.gov

Preparative Chromatography for Compound Isolation

Preparative high-performance liquid chromatography (HPLC) is a powerful technique for purifying compounds on a larger scale. warwick.ac.uk For the isolation of this compound, a reversed-phase HPLC method would likely be employed. sielc.com In this approach, a non-polar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. The gradient and flow rate of the mobile phase can be optimized to achieve efficient separation of the target compound from any impurities. The fractions containing the pure compound are collected for subsequent use.

Table 2: Illustrative Preparative HPLC Parameters for the Purification of this compound

| Parameter | Value |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50-95% B over 20 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 1-5 mL (of a concentrated solution) |

Note: These parameters are illustrative and would require optimization for the specific separation.

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Fluoro 6 Methylbenzamide

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 4-Bromo-2-fluoro-6-methylbenzamide, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), can elucidate its molecular geometry, bonding characteristics, and electronic properties. nih.govscispace.com

These calculations begin by optimizing the molecule's geometry to find its most stable, lowest-energy conformation. From this optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles are determined. These theoretical values provide a detailed picture of the molecule's three-dimensional shape.

Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The spatial distribution of these orbitals can also predict the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of electronic structure calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for understanding intermolecular interactions. nih.gov

Table 1: Representative Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.24 Å |

| C-N (amide) | ~1.36 Å | |

| C-Br | ~1.91 Å | |

| C-F | ~1.35 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-H | ~120° | |

| Dihedral Angle | C(ring)-C(ring)-C=O | ~20-30° |

Note: The data in this table is illustrative and represents typical values for similar substituted benzamides derived from computational studies.

Table 2: Representative Predicted Electronic Properties for this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~3.5 D | Indicates overall polarity of the molecule |

Note: The data in this table is illustrative and based on general values for analogous aromatic compounds.

Quantum mechanical calculations are also employed to predict the spectroscopic properties of a molecule. By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. This allows for the assignment of specific vibrational modes (e.g., C=O stretch, N-H bend, C-Br stretch) to the peaks observed in an experimental spectrum.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted by calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F). These predicted shifts are invaluable for interpreting experimental NMR data and confirming the structure of the synthesized compound.

Table 3: Representative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| IR | Carbonyl (C=O) Stretch | ~1680 cm⁻¹ |

| N-H Stretch | ~3400 cm⁻¹ | |

| C-Br Stretch | ~600 cm⁻¹ | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~165 ppm |

| C-Br | ~115 ppm | |

| C-F | ~160 ppm (with J-coupling) | |

| ¹H NMR | Amide Proton (N-H) | ~8.0 ppm |

| Methyl Protons (-CH₃) | ~2.5 ppm |

Note: The data in this table is illustrative and represents expected values based on the chemical structure.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and interactions with the environment, such as a solvent. acs.org

For this compound, MD simulations can explore the rotational barriers around key single bonds, such as the bond connecting the phenyl ring to the amide group. This reveals the accessible conformations of the molecule in solution and their relative stabilities.

To study solvation effects, the molecule is placed in a simulated box of solvent molecules (e.g., water). The simulation tracks the interactions between the solute and solvent, such as the formation and breaking of hydrogen bonds. This analysis provides a detailed understanding of the molecule's solubility and how its conformation may change in a polar or non-polar environment.

In Silico Prediction of Molecular Interactions and Potential Biological Activities

Computational methods are extensively used in drug discovery to predict how a molecule might interact with biological targets and to screen large libraries of compounds for potential activity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, a small molecule (ligand), such as this compound, is "docked" into the binding site of a protein (receptor).

The process involves sampling a wide range of conformations and orientations of the ligand within the binding site and using a scoring function to estimate the binding affinity for each pose. mdpi.com A high docking score suggests a potentially strong interaction. This method can be used to screen a virtual library of proteins to identify potential biological targets for the compound. The results can also reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net

Table 4: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Result |

| Docking Score | -8.5 kcal/mol |

| Predicted Binding Affinity (Ki) | ~500 nM |

| Key Interacting Residues | Leu83, Val91, Ala105, Lys107 |

| Types of Interactions | Hydrogen bond with Lys107, Hydrophobic interactions with Leu83, Val91 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating typical outputs of a molecular docking study.

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

A pharmacophore model can be generated based on the structure of an active molecule like this compound. This model can then be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. nih.gov Compounds from the database that match the pharmacophore model are identified as potential "hits" that may have similar biological activity. This approach is a rapid and cost-effective way to identify novel lead compounds for drug development. nih.gov

Advanced Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

The exploration of this compound and its analogues within the framework of computational chemistry offers significant insights into the relationship between molecular structure and biological activity. Advanced methodologies, including Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies, are pivotal in rational drug design, enabling the prediction of a compound's biological efficacy and the informed design of novel, more potent derivatives.

A critical initial step in any QSAR study is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized into several classes, including constitutional, topological, geometric, and electronic descriptors. For a molecule like this compound, a diverse set of descriptors would be calculated to build a comprehensive model of its bioactivity.

Constitutional Descriptors: These are the most straightforward descriptors, derived directly from the molecular formula. They include counts of atoms, bonds, and rings, as well as molecular weight.

Topological Descriptors: These descriptors quantify the connectivity of atoms within the molecule, disregarding its three-dimensional conformation. Examples include molecular connectivity indices and shape indices, which have been successfully used to model the antimicrobial activity of substituted benzamides.

Geometric Descriptors: These descriptors, also known as 3D descriptors, are calculated from the three-dimensional coordinates of the atoms in the molecule. They provide information about the size, shape, and surface area of the molecule.

Electronic Descriptors: These descriptors are derived from the electronic structure of the molecule and are crucial for understanding how a molecule interacts with its biological target. Quantum chemical calculations are employed to determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. These descriptors provide insights into the molecule's reactivity and its ability to participate in electrostatic interactions.

For this compound, a range of physicochemical and topological descriptors have been computationally predicted and are available through public databases. These descriptors form the foundational data for any predictive modeling efforts.

Interactive Data Table of Computed Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Value |

| Physicochemical | Molecular Weight | 232.05 g/mol |

| XlogP3 | 2.6 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 | |

| Topological | Topological Polar Surface Area | 43.1 Ų |

| Heavy Atom Count | 12 | |

| Electronic | Exact Mass | 230.9695 g/mol |

| Monoisotopic Mass | 230.9695 g/mol |

These descriptors, among others, would be systematically analyzed to identify which properties are most influential in determining the biological activity of this compound and its analogues.

Once a relevant set of molecular descriptors has been established, the next step is to develop a mathematical model that quantitatively relates these descriptors to the observed biological activity of a series of compounds. The goal is to create a predictive QSAR model that can be used to estimate the activity of novel, yet-to-be-synthesized compounds, thereby guiding the design of more effective molecules.

The development of a robust QSAR model typically involves the following steps:

Data Set Selection: A dataset of structurally related compounds with experimentally determined biological activities is required. For this compound, this would ideally involve a series of analogues with variations in the substitution pattern on the benzamide (B126) scaffold.

Descriptor Calculation and Selection: A wide range of molecular descriptors is calculated for each compound in the dataset. Statistical techniques are then employed to select a subset of descriptors that are most highly correlated with the biological activity.

Model Building: A mathematical equation is generated to describe the relationship between the selected descriptors and the biological activity. Common methods for model building include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Artificial Neural Networks (ANN).

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability.

While specific QSAR models for this compound are not extensively reported in publicly accessible literature, studies on analogous substituted benzamides provide a blueprint for how such models would be constructed. For instance, QSAR models for antimicrobial benzamides have successfully utilized topological and molecular connectivity indices to predict activity. Similarly, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed to understand the three-dimensional structural requirements for the activity of this compound derivatives.

A hypothetical QSAR model for this class of compounds might take the form of the following equation:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where c0, c1, c2, ... cn are coefficients determined from the regression analysis. Such a model would allow medicinal chemists to computationally screen virtual libraries of this compound analogues and prioritize the synthesis of those with the highest predicted activity, accelerating the drug discovery process.

Research Applications and Potential Biological Relevance of 4 Bromo 2 Fluoro 6 Methylbenzamide

Applications in Medicinal Chemistry and Drug Discovery Platforms

The primary application of 4-bromo-2-fluoro-6-methylbenzamide in the field of medicinal chemistry is as a crucial chemical intermediate. Its strategic placement of reactive sites allows for the systematic construction of larger, more complex molecules with desired biological activities.

This compound serves as a key starting material in the multi-step synthesis of novel therapeutic agents. Patent literature extensively documents its use in the creation of potent and selective enzyme inhibitors. For instance, it is a documented intermediate in the synthesis of novel triazine derivatives that act as inhibitors of Bruton's Tyrosine Kinase (BTK). google.com The synthesis involves the initial preparation of this compound from its corresponding carboxylic acid, 4-bromo-2-fluoro-6-methylbenzoic acid. google.com This amide is then further modified in subsequent chemical reactions to build the final, biologically active compound.

Another patented application showcases its role as a reactant in the development of bifunctional compounds designed for the targeted degradation of BTK through the ubiquitin-proteasome pathway. google.com In these synthetic pathways, the bromine atom of this compound is often utilized for cross-coupling reactions, such as the Suzuki coupling, to introduce new chemical moieties and build molecular complexity. google.com

The utility of this compound as an intermediate is directly linked to the therapeutic potential of the final compounds synthesized from it. Research has focused on its application in the development of inhibitors for Bruton's Tyrosine Kinase (BTK), a critical enzyme in cellular signaling pathways. google.comgoogle.com

BTK is a validated therapeutic target for a variety of diseases. It is an essential regulator of B-cell survival, differentiation, and proliferation. google.com Consequently, inhibitors of BTK are being investigated for the treatment of:

Cancers: Particularly B-cell malignancies such as B-cell lymphoma and chronic lymphocytic leukemia. google.com

Autoimmune and Inflammatory Diseases: The role of BTK in the signaling of various immune cells suggests that its inhibition could be beneficial in treating autoimmune disorders and inflammatory conditions. google.com

The development of these potential therapeutic agents leverages the structural framework provided by this compound to achieve high potency and selectivity for the BTK enzyme.

A common strategy in drug discovery is the synthesis of analogues and derivatives of a lead compound to optimize its properties. This compound is an ideal scaffold for such chemical exploration. The bromine atom is particularly amenable to modification through various cross-coupling reactions.

A notable example is the conversion of this compound to 4-cyclopropyl-2-fluoro-6-methylbenzamide. google.comlookchem.com This transformation is typically achieved using a Suzuki coupling reaction with cyclopropylboronic acid in the presence of a palladium catalyst. google.com This specific modification demonstrates how the core structure can be elaborated to explore how different substituents at the 4-position of the benzamide (B126) ring influence the biological activity and selectivity of the final compound. This iterative process of designing and synthesizing analogues is fundamental to the development of new and improved therapeutic agents.

Utility in Biochemical Research and Mechanistic Studies

Beyond its role as a synthetic intermediate, the derivatives of this compound are valuable tools in biochemical research, particularly for understanding the mechanisms of enzyme function and cellular signaling.

The development of inhibitors derived from this compound for enzymes like BTK provides researchers with chemical probes to study enzyme structure and function. google.comgoogle.com By designing and testing a series of related inhibitors, scientists can gain insights into the specific amino acid residues within the enzyme's active site that are crucial for binding. These studies help to build a detailed map of the enzyme-substrate or enzyme-inhibitor interactions, which is invaluable information for the design of next-generation, more potent, and selective inhibitors.

The bioactive compounds synthesized from this compound are instrumental in dissecting complex cellular signaling pathways. Since BTK is a key component of the B-cell receptor (BCR) signaling pathway, its inhibitors can be used to study the downstream consequences of blocking this pathway. google.com For example, these inhibitors can help to elucidate how BCR signaling contributes to the proliferation and survival of both healthy and malignant B-cells. By observing the cellular effects of these specific inhibitors, researchers can better understand the intricate network of interactions that govern cell fate and function, potentially identifying new targets for therapeutic intervention. google.com

This compound: An Overview of a Research Chemical

Despite its documented synthesis, the chemical compound this compound remains largely unexplored in dedicated research applications. A thorough review of scientific literature and patent databases reveals a significant lack of specific studies into its potential uses in agricultural, materials, or analytical sciences.

While the broader class of halogenated benzamides has been a subject of scientific inquiry, information pertaining specifically to this compound is currently limited to its synthesis and basic chemical identifiers. Publicly accessible databases confirm its existence and structure but also highlight the absence of published research detailing its functional applications. uni.lu

The compound is known to be synthesized from its precursor, 4-Bromo-2-fluoro-6-methylbenzoic acid. chemicalbook.com However, beyond this synthesis data, there is no available information to fulfill a detailed analysis of its role in the specific fields of agricultural chemistry, materials science, or analytical chemistry as outlined in the requested article structure.

Given the absence of research findings, it is not possible to provide an in-depth article on the specified topics. The following sections detail the available chemical data for this compound and its precursor.

Chemical Identity of this compound

The fundamental properties of this compound are listed in chemical databases.

| Property | Value | Source |

| CAS Number | 1242156-51-9 | chemicalbook.com |

| Molecular Formula | C₈H₇BrFNO | uni.luchemicalbook.com |

| Molecular Weight | 232.05 g/mol | chemicalbook.com |

| Monoisotopic Mass | 230.9695 Da | uni.lu |

| InChIKey | IJOBPZLSYVGZPQ-UHFFFAOYSA-N | uni.lu |

| Canonical SMILES | CC1=CC(=CC(=C1C(=O)N)F)Br | uni.lu |

This table presents basic identification and property data for this compound.

Precursor: 4-Bromo-2-fluoro-6-methylbenzoic acid

The starting material for the synthesis of the target compound is 4-Bromo-2-fluoro-6-methylbenzoic acid, for which more data is available.

| Property | Value | Source |

| CAS Number | 1242157-23-8 | synquestlabs.combldpharm.com |

| Molecular Formula | C₈H₆BrFO₂ | synquestlabs.comnih.gov |

| Molecular Weight | 233.03 g/mol | nih.gov |

| Monoisotopic Mass | 231.95352 Da | nih.gov |

| InChIKey | VFWRRIRDHDOGEE-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | CC1=CC(=CC(=C1C(=O)O)F)Br | nih.gov |

This table presents basic identification and property data for the precursor, 4-Bromo-2-fluoro-6-methylbenzoic acid.

Due to the lack of published studies, the following sections as per the initial request cannot be elaborated upon with scientifically accurate and detailed findings:

Analytical Chemistry Applications:No literature describes its use as an analytical standard or reagent.

Further research would be required to determine if this compound holds any potential in these or other scientific fields.

Development of Reference Standards and Analytical Methodologies for Complex Matrices

The compound this compound, a substituted benzamide derivative, holds significant potential in the realm of pharmaceutical analysis, particularly in the development of reference standards and robust analytical methodologies. While direct research on this specific compound is not extensively documented in publicly available literature, its structural similarity to known pharmaceutical intermediates and impurities provides a strong basis for its utility in these applications.

In the manufacturing of active pharmaceutical ingredients (APIs), rigorous quality control is paramount to ensure the safety and efficacy of the final drug product. This involves the identification and quantification of any impurities that may arise during the synthesis process. Structurally related compounds, such as 4-bromo-2-fluoro-N-methylbenzamide, have been identified as intermediates and impurities in the synthesis of drugs like enzalutamide (B1683756) and nilutamide. biosynth.comchemicalbook.com Given this precedent, this compound is a plausible process-related impurity or a starting material for analogous pharmaceutical candidates.

The availability of highly purified this compound as a reference standard is crucial for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). These methods are essential for monitoring the purity of APIs and detecting the presence of related substances in complex matrices. The reference standard allows for the accurate identification and quantification of the compound, ensuring that its levels in the final drug product are within acceptable limits as mandated by regulatory authorities. The development of such analytical standards is a critical step in ensuring the quality and consistency of pharmaceutical manufacturing. nih.gov

The fluorinated nature of this compound also suggests the utility of specialized analytical techniques. For instance, 19F Nuclear Magnetic Resonance (NMR) spectroscopy could serve as a powerful tool for its specific detection and quantification, even in complex mixtures, due to the distinct chemical shift of the fluorine atom. nih.gov

Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Bromo-2-fluoro-N-methylbenzamide |

| Molecular Formula | C8H7BrFNO uni.lu | C8H7BrFNO biosynth.com |

| Molecular Weight | 232.05 g/mol Current time information in Jakarta, ID. | 232.05 g/mol biosynth.com |

| CAS Number | 1242156-51-9 Current time information in Jakarta, ID. | 749927-69-3 biosynth.com |

| Appearance | Likely a solid | White to Almost white powder to crystal guidechem.com |

| Solubility | No data available | Sparingly soluble in water, soluble in chloroform (B151607) and methanol (B129727) (slightly) guidechem.com |

Quantitative Analysis of Related Compounds in Research Samples

The precise quantitative analysis of related compounds is a cornerstone of pharmaceutical research and development. This compound, in its capacity as a potential impurity or a key synthetic intermediate, would be a critical analyte in the quality assessment of certain pharmaceutical products. The ability to accurately measure its concentration in research samples is vital for understanding reaction kinetics, optimizing synthetic routes, and ensuring the purity of the final API.

Analytical techniques such as HPLC, often coupled with mass spectrometry (LC-MS), would be the methods of choice for the quantitative analysis of this compound. These methods offer the high sensitivity and selectivity required to detect and quantify trace amounts of this compound in the presence of the main API and other related substances. The development of a validated quantitative method would involve establishing parameters such as linearity, accuracy, precision, and the limit of detection (LOD) and limit of quantification (LOQ).

For instance, in the synthesis of a hypothetical drug where this compound is a known impurity, a quantitative analytical method would be employed to:

Monitor the manufacturing process: To ensure that the reaction conditions are controlled to minimize the formation of this impurity.

Release testing of the API: To confirm that the level of the impurity in the final product does not exceed the established safety threshold.

Stability studies: To assess whether the impurity is formed over time under various storage conditions.

The availability of a well-characterized reference standard of this compound is a prerequisite for such quantitative analyses, enabling the calibration of analytical instruments and ensuring the reliability of the obtained results.

Emerging Trends and Future Research Directions for 4 Bromo 2 Fluoro 6 Methylbenzamide

Integration with Artificial Intelligence and Machine Learning for De Novo Design

Generative AI models, for instance, can be trained on vast libraries of known bioactive molecules to learn the underlying principles of molecular design. mdpi.comfrontiersin.org By inputting the core structure of 4-Bromo-2-fluoro-6-methylbenzamide, these algorithms can generate novel derivatives with potentially improved pharmacological properties. oncodaily.com This process allows for the rapid exploration of a vast chemical space to identify candidates with enhanced target affinity, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.comnih.gov

Table 1: Representative AI/ML Models and Their Potential Application in the De Novo Design of this compound Analogs

| AI/ML Model | Potential Application | Expected Outcome |

| Generative Adversarial Networks (GANs) | Generation of novel molecular structures based on the this compound scaffold. | Diverse library of virtual compounds with potential for improved biological activity. |

| Recurrent Neural Networks (RNNs) | Optimization of physicochemical properties and prediction of synthetic accessibility of new derivatives. | Candidates with better drug-like properties and feasible synthesis routes. |

| Graph Neural Networks (GNNs) | Prediction of bioactivity and target engagement for newly designed analogs. | Prioritization of compounds for synthesis and biological testing based on predicted efficacy. |

Development of Targeted Delivery Systems

While the intrinsic activity of a drug is crucial, its effective delivery to the site of action is equally important. For small molecule inhibitors like those potentially derived from this compound, targeted delivery systems can significantly enhance therapeutic efficacy while minimizing systemic side effects. nih.govbenthamdirect.com Nanotechnology-based platforms are at the forefront of this research area. mdpi.comnih.govmdpi.com

Liposomes and polymeric nanoparticles can encapsulate the benzamide (B126) compound, protecting it from degradation in the bloodstream and allowing for a more controlled release at the tumor site. nih.govnih.gov The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors overexpressed on cancer cells. cancerbiomed.org This active targeting strategy ensures a higher concentration of the drug at the intended site, thereby improving its therapeutic index. cancerbiomed.org

Furthermore, "smart" nanoparticles that respond to specific stimuli within the tumor microenvironment, such as changes in pH or enzyme levels, represent a sophisticated approach to drug delivery. researcher.life These systems can be engineered to release their payload of this compound or its derivatives only upon reaching the target, further enhancing specificity and reducing off-target toxicity. researcher.life

Table 2: Overview of Potential Targeted Delivery Systems for this compound

| Delivery System | Description | Potential Advantage |

| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. | Biocompatible, can improve drug solubility and circulation time. |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. | Controlled drug release, can be surface-modified for active targeting. nih.gov |

| Mesoporous Silica Nanoparticles | Inorganic nanoparticles with a high surface area and tunable pore size, allowing for high drug loading. mdpi.com | High drug loading capacity, stable structure. |

| Antibody-Drug Conjugates (ADCs) | A monoclonal antibody chemically linked to a cytotoxic drug. | High target specificity, leading to reduced systemic toxicity. |

Advanced Bioconjugation and Probe Development

Bioconjugation, the process of chemically linking two molecules to form a single hybrid, opens up new avenues for understanding the mechanism of action of compounds like this compound and for developing novel diagnostic tools. By attaching a fluorescent dye to the benzamide scaffold, researchers can create fluorescent probes to visualize the compound's distribution within cells and tissues. rsc.org

These fluorescently labeled probes can be instrumental in studying the compound's interaction with its target proteins in real-time. nih.govacs.orgnih.gov For instance, if this compound is found to be a kinase inhibitor, a fluorescent version could be used in high-throughput screening assays to identify other molecules that compete for the same binding site. nih.gov This approach can accelerate the discovery of new and potentially more potent inhibitors. acs.org

Moreover, the development of photoaffinity probes, where a photoreactive group is incorporated into the benzamide structure, can help to definitively identify the cellular targets of the compound. Upon exposure to UV light, these probes form a covalent bond with their binding partners, allowing for their isolation and identification.

Table 3: Potential Bioconjugation Strategies for this compound

| Bioconjugation Strategy | Application | Purpose |

| Fluorescent Labeling | Development of a fluorescent probe. | To visualize cellular uptake, distribution, and target engagement. rsc.org |

| Biotinylation | Creation of a biotin-tagged probe. | To facilitate the purification and identification of binding partners. |

| Photoaffinity Labeling | Incorporation of a photoreactive group. | To covalently link the compound to its biological target for definitive identification. |

| Attachment to a Cell-Penetrating Peptide | Conjugation to a short peptide sequence. | To enhance the cellular uptake of the compound. |

Sustainable Synthesis and Life Cycle Assessment Studies

In recent years, the pharmaceutical industry has placed a growing emphasis on "green chemistry" and sustainable manufacturing processes. reachemchemicals.comtopmostchemical.comblazingprojects.com For a pharmaceutical intermediate like this compound, developing eco-friendly synthetic routes is a critical area of future research. reachemchemicals.com This involves minimizing the use of hazardous reagents and solvents, reducing waste generation, and improving energy efficiency. mdpi.comtandfonline.comsciepub.com

The exploration of catalytic methods, such as using transition metal catalysts or biocatalysts (enzymes), can lead to more efficient and cleaner synthetic pathways for benzamide derivatives. researchgate.netchemmethod.com Additionally, the use of greener solvents, such as water or ionic liquids, can significantly reduce the environmental impact of the manufacturing process. acs.org

A comprehensive life cycle assessment (LCA) of this compound would provide a holistic view of its environmental footprint, from the sourcing of raw materials to its final disposal. This analysis would identify key areas for improvement in the manufacturing process and guide the development of more sustainable practices.

Table 4: Principles of Green Chemistry and Their Application to the Synthesis of this compound

| Green Chemistry Principle | Potential Application |

| Prevention of Waste | Optimizing reaction conditions to maximize yield and minimize byproducts. |

| Atom Economy | Designing synthetic routes that incorporate the maximum amount of starting materials into the final product. |

| Use of Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water or supercritical CO2. mdpi.com |

| Design for Energy Efficiency | Utilizing catalytic reactions that can be performed at lower temperatures and pressures. |

| Use of Renewable Feedstocks | Exploring the use of bio-based starting materials for the synthesis. |

Collaborative Research Opportunities Across Disciplines

The multifaceted challenges of modern drug discovery necessitate a collaborative approach, bringing together experts from various scientific disciplines. itmedicalteam.plthermofisher.comjhu.edu The future development of this compound and its derivatives will greatly benefit from such interdisciplinary partnerships. advancementsinoncology.comazolifesciences.com

Collaborations between medicinal chemists, computational biologists, and data scientists are essential for leveraging AI and ML in drug design. advancementsinoncology.com Similarly, partnerships between pharmacologists, materials scientists, and bioengineers will be crucial for developing innovative targeted delivery systems. mrlcg.com

Furthermore, academic-industry collaborations can play a pivotal role in translating basic research findings into clinical applications. drugbank.comesmo.orgnih.gov Academic labs can focus on elucidating the fundamental mechanisms of action, while pharmaceutical companies can provide the resources and expertise needed for preclinical and clinical development. esmo.org Such synergistic relationships are vital for accelerating the pace of drug discovery and bringing new therapies to patients in need. nih.gov

Q & A

Q. What advanced techniques improve yield in multi-step syntheses of this compound-based libraries?

- Methodological Answer :

- Flow Chemistry : Enhances reproducibility for bromination steps by maintaining precise temperature and residence time .

- Automated High-Throughput Screening (HTS) : Identifies optimal solvent/catalyst combinations for each step using 96-well plates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.